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Compound of Interest

Compound Name: JTH-601 free base

Cat. No.: B1673103 Get Quote

Disclaimer: Initial searches for "JTH-601" did not yield a specific therapeutic agent. However,

several similarly named compounds in active clinical development were identified. This guide

focuses on two of the most prominent and data-rich of these, TERN-601 and GBT601, which

are likely the subject of interest.

Part 1: TERN-601 - An Oral GLP-1 Receptor Agonist
for Obesity
1.1. Core Concept

TERN-601 is an orally administered, small-molecule glucagon-like peptide-1 receptor (GLP-1R)

agonist being developed by Terns Pharmaceuticals for the treatment of obesity.[1] Its

mechanism of action is designed to stimulate insulin release, inhibit glucagon secretion, and

act as a satiety signal, ultimately leading to reduced food intake and weight loss.[2]

1.2. Quantitative Data Summary

The following tables summarize the key quantitative findings from the Phase 1 clinical trial of

TERN-601 in healthy adults with obesity or who are overweight.[3][4]

Table 1: Efficacy of TERN-601 in a 28-Day Phase 1 MAD Trial
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Metric Result Citation

Maximum Placebo-Adjusted

Mean Weight Loss

4.9% (p<0.0001) at 740 mg

once-daily dose

Maximum Absolute Mean

Weight Loss
5.5% over 28 days

Responder Rate (≥5% Body

Weight Loss)

67% of participants at the

highest dose

Table 2: Safety and Tolerability of TERN-601 in a 28-Day Phase 1 MAD Trial

Metric Finding Citation

Treatment-Emergent Adverse

Events (AEs)
>95% were mild

Gastrointestinal AEs

All were mild to moderate,

consistent with the GLP-1R

agonist class

Treatment

Interruptions/Discontinuations

None related to the treatment

at any dose

Clinically Significant Changes
No meaningful changes in liver

enzymes, vital signs, or ECGs

Table 3: Pharmacokinetics of TERN-601

Parameter Value Citation

Effective Half-life 9-10 hours

Target Coverage
Sustained 24-hour coverage

with once-daily dosing

1.3. Experimental Protocols
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1.3.1. Phase 1 Single and Multiple-Ascending Dose (SAD/MAD) Trial

Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics

(PD) of TERN-601.

Design: A randomized, double-blind, placebo-controlled trial consisting of two parts.

Part 1 (SAD): This single ascending dose study evaluated five once-daily TERN-601 dose

levels. The starting dose was 30 mg, with subsequent dose levels determined by emerging

safety and PK data from previous cohorts.

Part 2 (MAD): Participants received titrated doses of TERN-601 for 28 days.

Participants:

SAD: Approximately 40 healthy participants with a Body Mass Index (BMI) of ≥25 kg/m ²

and <40 kg/m ².

MAD: Approximately 72 healthy participants with a BMI of ≥27 kg/m ² to <40 kg/m ².

Primary Endpoint: Safety and tolerability of TERN-601 administered once-daily for 28 days.

Secondary Endpoints: Pharmacokinetics, and efficacy as measured by body weight loss

after 28 days of treatment, and other exploratory markers.

1.4. Visualizations
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Diagram 1: TERN-601 GLP-1R Agonist Signaling Pathway.
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Part 1: Single-Ascending Dose (SAD)

Part 2: Multiple-Ascending Dose (MAD)
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Diagram 2: TERN-601 Phase 1 Clinical Trial Workflow.

Part 2: GBT601 (Osivelotor) - A Sickle Hemoglobin
Polymerization Inhibitor for Sickle Cell Disease
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GBT601 (also known as GBT021601 and osivelotor) is a next-generation sickle hemoglobin

(HbS) polymerization inhibitor developed by Global Blood Therapeutics (a subsidiary of Pfizer).

It has the same mechanism of action as the approved drug Oxbryta (voxelotor) but is designed

to have greater efficacy at lower doses. GBT601 works by increasing hemoglobin's affinity for

oxygen, which stabilizes the oxygenated state of HbS and prevents the polymerization that

leads to red blood cell sickling.

2.2. Quantitative Data Summary

The following tables summarize key quantitative findings from the clinical trials of GBT601.

Table 4: Efficacy of GBT601 in a Phase 2/3 Trial (Part A, 12 Weeks)

Metric (Mean
Change from
Baseline)

100 mg Dose
(n=13)

150 mg Dose
(n=12)

Citation

Hemoglobin (g/dL) +2.63 (SD 1.42) +3.27 (SD 1.70)

Hematocrit (%) +7.83 (SD 4.06) +9.73 (SD 4.26)

Erythropoietin (IU/L) -121.7 (SD 346.3) -89.9 (SD 243.4)

Table 5: Pharmacodynamics of GBT601 from a Phase 1 MAD Trial in SCD Patients

Metric Result Citation

Average Hemoglobin

Occupancy
>30% with 100 mg daily doses

Change in Hemoglobin (>1.0

g/dL)
Achieved by all patients

Change in Hemoglobin (≥2.7

g/dL)
Achieved by 4 out of 6 patients

2.3. Experimental Protocols

2.3.1. Phase 1 Trial in SCD Patients
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Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of

GBT601.

Design: A single-arm, intra-patient, single and multiple ascending dose trial.

SAD Portion: Patients received a single 100 mg dose.

Washout Period: 8 weeks.

MAD Portion: Patients received a 300 mg loading dose on day one, a 200 mg loading

dose on day two, followed by a 50 mg daily maintenance dose for five weeks.

Participants: Six adult patients with SCD (HbSS genotype) and hemoglobin levels between

5.5 g/dL and 10.5 g/dL.

Primary Outcome: Safety and tolerability assessed at 14 weeks.

2.3.2. Phase 2/3 Trial (NCT05431088)

Objective: To evaluate the safety, tolerability, and efficacy of GBT601.

Design: A randomized, multicenter, three-part study.

Part A (Phase 2): A 12-week, randomized (1:1), open-label, dose-finding study. Patients

were randomized to a daily maintenance dose of 100 mg or 150 mg. A 200 mg dose was

also planned.

Participants: Up to 60 adults (18-65 years) with SCD, hemoglobin levels between 5.5 g/dL

and 10.5 g/dL, and 10 or fewer vaso-occlusive crises in the prior year.

Primary Outcome (Phase 2): Change in hemoglobin levels after 12 weeks of treatment.

Secondary Outcomes (Phase 2): Assessments of PK and PD, and the relationship between

GBT601 and measures of anemia and hemolysis.

2.4. Visualizations
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Diagram 3: GBT601 HbS Polymerization Inhibition Pathway.
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Part A (Phase 2): Dose Finding

Part B (Phase 3): Pivotal Efficacy
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Diagram 4: GBT601 Phase 2/3 Clinical Trial Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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